![molecular formula C10H7N3S B13807049 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol CAS No. 779268-51-8](/img/structure/B13807049.png)
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is known for its unique structural features, which include a triazole ring fused to an isoquinoline moiety, and a thiol group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol typically involves the formation of the triazole ring followed by its fusion with the isoquinoline structure. One common method involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines, which leads to the formation of the triazole ring . The thiol group can be introduced through subsequent reactions involving thiolation agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or isoquinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole or isoquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-A]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
1,2,4-Triazolo[4,3-B]tetrazine: Noted for its thermal stability and potential as a heat-resistant explosive.
Uniqueness
This compound stands out due to its unique combination of a triazole ring, isoquinoline moiety, and thiol group, which confer distinct chemical reactivity and biological activities.
特性
CAS番号 |
779268-51-8 |
|---|---|
分子式 |
C10H7N3S |
分子量 |
201.25 g/mol |
IUPAC名 |
1H-[1,2,4]triazolo[3,4-a]isoquinoline-5-thione |
InChI |
InChI=1S/C10H7N3S/c14-9-5-7-3-1-2-4-8(7)10-12-11-6-13(9)10/h1-6,12H |
InChIキー |
KCTMFMBFCHADKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=S)N3C=NNC3=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


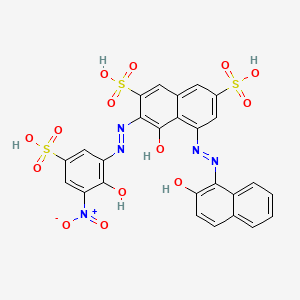
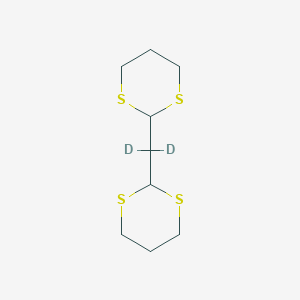
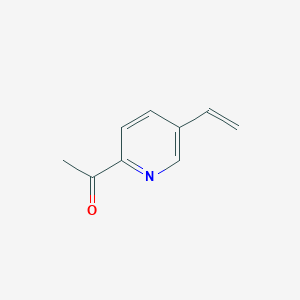
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
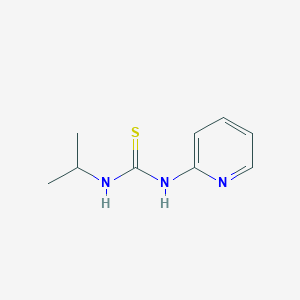
![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)
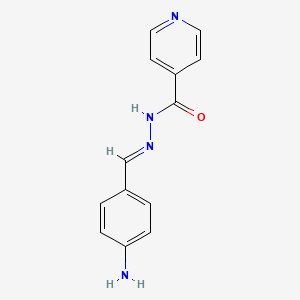
![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)

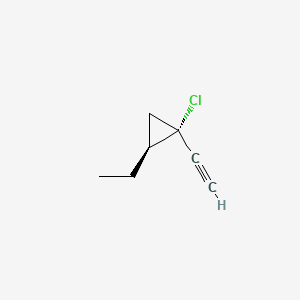

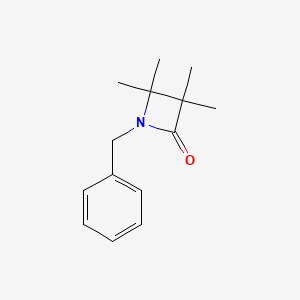
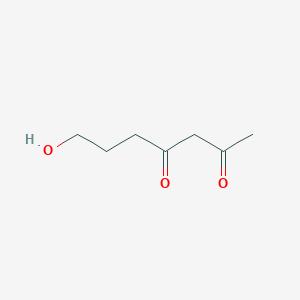
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
